molecular formula C12H13BrF2O B12857418 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol

1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol

Cat. No.: B12857418
M. Wt: 291.13 g/mol
InChI Key: OQMFNXFDDZGXOL-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol is an organic compound characterized by a bromophenyl group attached to a difluorocyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydrogenation processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: 1-(3-Bromophenyl)-4,4-difluorocyclohexanone

    Reduction: 1-Phenyl-4,4-difluorocyclohexan-1-ol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The difluorocyclohexanol moiety may enhance the compound’s stability and bioavailability, contributing to its overall effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol is unique due to the presence of both bromophenyl and difluorocyclohexanol moieties, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13BrF2O

Molecular Weight

291.13 g/mol

IUPAC Name

1-(3-bromophenyl)-4,4-difluorocyclohexan-1-ol

InChI

InChI=1S/C12H13BrF2O/c13-10-3-1-2-9(8-10)11(16)4-6-12(14,15)7-5-11/h1-3,8,16H,4-7H2

InChI Key

OQMFNXFDDZGXOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C2=CC(=CC=C2)Br)O)(F)F

Origin of Product

United States

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